3-hydroxy-4-phenyl-5-[4-(propan-2-yl)phenyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
3-hydroxy-4-phenyl-5-[4-(propan-2-yl)phenyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that belongs to the class of pyrrolones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-4-phenyl-5-[4-(propan-2-yl)phenyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolone Core: The initial step involves the cyclization of appropriate precursors to form the pyrrolone core. This can be achieved through the reaction of a suitable amine with a diketone under acidic or basic conditions.
Introduction of Phenyl and Pyridinyl Groups: The phenyl and pyridinyl groups are introduced through nucleophilic substitution reactions. This step may require the use of protecting groups to ensure selective substitution.
Hydroxylation: The hydroxyl group is introduced via oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The phenyl and pyridinyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme activities and metabolic pathways. Its interactions with biological macromolecules provide insights into cellular processes and functions.
Medicine
In medicine, this compound has potential therapeutic applications due to its bioactive properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its versatility makes it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of 3-hydroxy-4-phenyl-5-[4-(propan-2-yl)phenyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with its targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-hydroxy-4-phenyl-5-[4-(methyl)phenyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one
- 3-hydroxy-4-phenyl-5-[4-(ethyl)phenyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
The uniqueness of 3-hydroxy-4-phenyl-5-[4-(propan-2-yl)phenyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propan-2-yl group enhances its lipophilicity and potential interactions with hydrophobic targets, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C25H24N2O2 |
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Molecular Weight |
384.5 g/mol |
IUPAC Name |
4-hydroxy-3-phenyl-2-(4-propan-2-ylphenyl)-1-(pyridin-3-ylmethyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C25H24N2O2/c1-17(2)19-10-12-21(13-11-19)23-22(20-8-4-3-5-9-20)24(28)25(29)27(23)16-18-7-6-14-26-15-18/h3-15,17,23,28H,16H2,1-2H3 |
InChI Key |
FMIIFFQJIZGPCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2C(=C(C(=O)N2CC3=CN=CC=C3)O)C4=CC=CC=C4 |
Origin of Product |
United States |
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